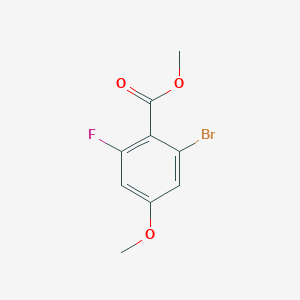

Methyl 2-bromo-6-fluoro-4-methoxybenzoate

Description

Overview of Halogenated Benzoate (B1203000) Esters in Contemporary Organic Synthesis

Halogenated benzoate esters are a class of organic compounds that have garnered significant attention in the field of synthetic chemistry. nih.gov These molecules, characterized by a benzene (B151609) ring substituted with at least one halogen atom, a methoxycarbonyl group (-COOCH₃), and other functionalities, serve as versatile intermediates in a wide array of chemical transformations. Their utility stems from the unique reactivity imparted by the halogen substituents, which can be readily manipulated through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net The ester functional group also offers a site for further modification, for instance, through hydrolysis to the corresponding carboxylic acid or reduction to an alcohol. mdpi.com This dual reactivity makes halogenated benzoate esters valuable building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.

Significance of Multifunctional Aromatic Scaffolds in Chemical Research

Multifunctional aromatic scaffolds are core structures in medicinal chemistry and materials science that possess multiple, distinct chemical handles. These handles, or functional groups, can be selectively addressed to build molecular complexity in a controlled and efficient manner. The strategic placement of different substituents on an aromatic ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can influence its biological activity or material characteristics. For example, the introduction of fluorine atoms can enhance metabolic stability and binding affinity in drug candidates, while a methoxy (B1213986) group can modulate solubility and electronic properties. The ability to carry out sequential and site-selective reactions on these scaffolds is a cornerstone of modern drug discovery and the development of novel organic materials.

Research Rationale and Focus for Methyl 2-bromo-6-fluoro-4-methoxybenzoate

Chemical Profile

Table 1: Chemical Properties and Identifiers of Methyl 2-bromo-6-fluoro-4-methoxybenzoate

| Property | Value |

| IUPAC Name | Methyl 2-bromo-6-fluoro-4-methoxybenzoate |

| Molecular Formula | C₉H₈BrFO₃ |

| Molecular Weight | 263.06 g/mol |

| CAS Number | Not explicitly found, precursor acid is 1934736-60-3 researchgate.net |

| Canonical SMILES | COC1=CC(F)=C(C(=O)OC)C(Br)=C1 |

| Physical Description | Expected to be a solid or oil at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol (B129727) |

Synthesis and Mechanistic Insights

The synthesis of Methyl 2-bromo-6-fluoro-4-methoxybenzoate typically proceeds through a two-step process: the synthesis of the precursor carboxylic acid, 2-bromo-6-fluoro-4-methoxybenzoic acid, followed by its esterification.

Synthesis of 2-bromo-6-fluoro-4-methoxybenzoic acid

The precursor, 2-bromo-6-fluoro-4-methoxybenzoic acid, can be synthesized from commercially available starting materials. One plausible route involves the bromination of a suitably substituted methoxybenzoic acid derivative. For instance, the bromination of 2-fluoro-4-methoxybenzoic acid using a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst would be a direct approach. rsc.org The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring.

Esterification to Methyl 2-bromo-6-fluoro-4-methoxybenzoate

Once the carboxylic acid is obtained, it can be converted to the methyl ester via several standard methods. A common and effective method is Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, and heat. mdpi.comacs.org This is a reversible condensation reaction where water is eliminated.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with a reagent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with methanol to yield the methyl ester. This method is often faster and proceeds under milder conditions than Fischer esterification.

Spectroscopic and Analytical Characterization

¹H NMR Spectroscopy

In the proton NMR spectrum, one would expect to see distinct signals for the aromatic protons, the methoxy protons, and the methyl ester protons. The aromatic protons would likely appear as doublets or multiplets in the aromatic region (typically δ 7.0-8.0 ppm), with their chemical shifts and coupling constants influenced by the bromine, fluorine, and methoxy substituents. The methoxy group protons would present as a sharp singlet around δ 3.8-4.0 ppm, and the methyl ester protons would also appear as a singlet in a similar region. For example, the ¹H NMR spectrum of the related compound, methyl 2-bromo-4-fluoro-5-methylbenzoate, shows a singlet for the methyl ester at δ 3.837 ppm and a singlet for the aromatic methyl group at δ 2.177 ppm, with the aromatic protons appearing as doublets at δ 7.655 and 7.257 ppm. chemicalbook.combeilstein-journals.org

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide detailed information about the carbon framework of the molecule. Distinct signals would be observed for the carbonyl carbon of the ester (typically δ 160-170 ppm), the aromatic carbons (δ 100-160 ppm), and the carbons of the methoxy and methyl ester groups (δ 50-60 ppm). The carbon signals in the aromatic region would show splitting due to coupling with the fluorine atom (C-F coupling). For instance, the ¹³C NMR spectrum of 3,5-dibromo-2-fluoro-4-methoxybenzoic acid, a related compound, displays signals for the aromatic carbons in the range of δ 109.9 to 156.6 ppm and a signal for the methoxy carbon at δ 56.6 ppm. rsc.org

Mass Spectrometry

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of Methyl 2-bromo-6-fluoro-4-methoxybenzoate (263.06 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. A strong absorption band around 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. Absorptions in the 1600-1450 cm⁻¹ region would correspond to C=C stretching vibrations of the aromatic ring. C-O stretching vibrations for the ester and methoxy groups would appear in the 1300-1000 cm⁻¹ region. The C-Br and C-F stretching vibrations would be observed in the fingerprint region at lower wavenumbers.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-6-fluoro-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO3/c1-13-5-3-6(10)8(7(11)4-5)9(12)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRNAKFBZCKRQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Bromo 6 Fluoro 4 Methoxybenzoate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials. libretexts.org For Methyl 2-bromo-6-fluoro-4-methoxybenzoate, the primary disconnection points are the ester linkage and the bonds connecting the substituents to the aromatic ring.

The most logical initial disconnection is at the ester group, leading to the precursor 2-bromo-6-fluoro-4-methoxybenzoic acid and methanol (B129727). This simplifies the target to a polysubstituted benzoic acid. Further disconnection of the substituents from the benzene (B151609) ring requires careful consideration of the directing effects of the existing groups. libretexts.orgyoutube.com The order in which these groups are introduced is critical to achieving the desired 1,2,4,6-substitution pattern. libretexts.orgmasterorganicchemistry.com

A plausible retrosynthetic strategy would involve:

Ester Disconnection: Breaking the methyl ester down to the corresponding carboxylic acid.

Aryl-Halogen and Aryl-Ether Disconnections: Sequentially removing the bromo, fluoro, and methoxy (B1213986) groups. The order of these disconnections dictates the forward synthesis strategy, which must account for the ortho-, para-, or meta-directing influence of each group added to the ring. libretexts.orgyoutube.com

Precursor Synthesis and Stepwise Functionalization Pathways

The synthesis of the key intermediate, 2-bromo-6-fluoro-4-methoxybenzoic acid, is a multi-step process involving precise control over the introduction of each functional group.

Halogenation of aromatic rings is a cornerstone of organic synthesis. khanacademy.org The introduction of bromine and fluorine onto the benzene ring requires specific reagents and catalysts.

Bromination: Electrophilic aromatic bromination is typically achieved using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). libretexts.orgyoutube.com For substrates that are already functionalized, the directing effects of the existing substituents will determine the position of bromination. In some cases, N-Bromosuccinimide (NBS) can be used for more selective bromination.

Fluorination: Direct electrophilic fluorination of aromatic rings is often more challenging due to the high reactivity of fluorine. Modern reagents like Selectfluor (F-TEDA-BF₄) have made this transformation more manageable. Alternatively, a fluorine atom can be introduced via a Sandmeyer-type reaction on an aromatic amine or through nucleophilic aromatic substitution on a suitably activated precursor.

A potential pathway to a related precursor, 2-bromo-6-fluorobenzoic acid, starts from o-fluorobenzonitrile, which undergoes nitration, reduction of the nitro group to an amine, bromination, and finally diazotization followed by hydrolysis to yield the carboxylic acid. google.com Another approach involves the bromination of 2-methyl-4-fluorophenol. google.com

One documented method for the bromination of a related compound, 2-fluoro-4-methoxybenzoic acid, utilizes tetrabutylammonium (B224687) tribromide (Bu₄NBr₃) at elevated temperatures to yield 1-bromo-2-fluoro-4-methoxybenzene, demonstrating a halodecarboxylation approach. rsc.org

Table 1: Example Halogenation Reactions on Related Aromatic Precursors

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Fluoro-4-methoxybenzoic acid | Bu₄NBr₃ | 1-Bromo-2-fluoro-4-methoxybenzene | 90% | rsc.org |

| 2-Methyl-4-fluoroaniline | Nitrosyl sulfuric acid, then Bromine | 2-Bromo-4-fluoro-6-methylphenol | - | google.com |

| o-Fluorobenzonitrile | Nitric acid/Sulfuric acid, then Fe/NH₄Cl, then NBS | 2-Bromo-6-fluorobenzoic acid precursor | 16.9% (overall) | google.com |

The methoxy group is typically introduced via nucleophilic substitution, most commonly through the Williamson ether synthesis. This involves reacting a phenol (B47542) with a methylating agent, such as methyl iodide (MeI) or dimethyl sulfate, in the presence of a base like potassium carbonate (K₂CO₃). chemicalbook.com

For the synthesis of Methyl 2-bromo-6-fluoro-4-methoxybenzoate, a plausible route would involve the methylation of a phenolic precursor, such as a bromofluorohydroxybenzoic acid derivative. The regioselectivity of this reaction is crucial and is dictated by the position of the hydroxyl group on the aromatic ring. For instance, the synthesis of 2-bromo-4-fluoro-1-methoxybenzene (a related anisole) is achieved by reacting 2-bromo-4-fluorophenol (B1268413) with methyl iodide and potassium carbonate in acetone, resulting in a high yield. chemicalbook.com

The final step in the synthesis is the conversion of the 2-bromo-6-fluoro-4-methoxybenzoic acid intermediate into its methyl ester.

Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). libretexts.org The reaction is an equilibrium process, and driving it towards the product often requires removing the water formed during the reaction. libretexts.org

Reagents for Sterically Hindered Acids: The ortho-substituents (bromine and fluorine) on the benzoic acid precursor may cause steric hindrance, potentially slowing down the esterification. acs.org In such cases, more reactive reagents or alternative protocols may be necessary. Methods utilizing reagents like triethyloxonium (B8711484) fluoroborate or coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with activators can be effective for esterifying sterically hindered acids. acs.orgresearchgate.net The Yamaguchi esterification is another powerful method for such substrates. organic-chemistry.org

Table 2: Common Esterification Methods

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven; suitable for simple acids. | libretexts.org |

| Carbodiimide Coupling | EDCI, DMAP, Alcohol | Mild conditions; good for hindered substrates. | researchgate.net |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP, Alcohol | Highly effective for sterically hindered acids and alcohols. | organic-chemistry.org |

| Tin(II) Catalyzed | Alcohol, Tin(II) compound catalyst | High temperature, base-free workup. | google.com |

Multi-step Reaction Sequences and Overall Yield Optimization Strategies

Reaction Condition Tuning: Fine-tuning parameters such as temperature, solvent, and catalyst for each step to maximize product formation and minimize side reactions. calculatorsconversion.com

Minimizing Purification Steps: Designing the synthetic route to reduce the number of intermediate purification steps can significantly decrease material loss. calculatorsconversion.com "Telescoped" or one-pot reactions, where intermediates are not isolated, can improve efficiency and reduce waste. acs.orgresearchgate.net

Process Monitoring: Utilizing analytical techniques like HPLC or TLC to monitor reaction progress helps in determining the optimal reaction time and identifying any issues promptly. calculatorsconversion.comacs.org

Algorithmic Optimization: Modern approaches employ Bayesian optimization and other machine learning algorithms to efficiently explore the reaction space and identify optimal conditions with fewer experiments. researchgate.netacs.org

The goal is to create a robust and cost-effective process that delivers the final product in high purity and yield.

Advanced Catalytic Approaches in the Synthesis of Aryl Halides and Esters

Modern catalysis offers powerful tools for the synthesis of functionalized aromatic compounds.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are exceptionally versatile for forming carbon-carbon and carbon-heteroatom bonds. For ester synthesis, Pd-catalyzed methods provide alternatives to traditional esterification. These include the carbonylation of aryl halides, where a carbonyl group is introduced using carbon monoxide or a CO surrogate like aryl formates. organic-chemistry.orgrsc.orgacs.org This allows for the direct conversion of an aryl halide into an aryl ester. rsc.org Palladium can also catalyze the coupling of aryl halides with ester enolates to form α-aryl esters. acs.org

Copper-Catalyzed Reactions: Copper-based catalysts, often in conjunction with specific ligands like N-methyl glycine (B1666218) or L-proline, are effective for coupling aryl halides with various nucleophiles. researchgate.net These methods can be more cost-effective than palladium-based systems and are applicable to the synthesis of α-arylalkanoic acids and other derivatives. researchgate.net

These advanced catalytic systems often operate under mild conditions, tolerate a wide range of functional groups, and can provide high yields, making them valuable for complex syntheses. organic-chemistry.orgacs.org

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile strategy for modifying aryl halides like Methyl 2-bromo-6-fluoro-4-methoxybenzoate. libretexts.org These methods are favored for their broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide to form a C-C bond. libretexts.org For Methyl 2-bromo-6-fluoro-4-methoxybenzoate, the bromo group serves as the halide partner, enabling the introduction of a wide array of aryl, vinyl, or alkyl groups. The catalytic cycle generally involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. libretexts.org Studies on other substituted bromoarenes show that such reactions are effective for creating biaryl structures, which are common motifs in pharmaceuticals and materials science. libretexts.orgnih.gov

Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of aryl amines from aryl halides. wikipedia.org It involves the palladium-catalyzed coupling of an amine with the aryl bromide of the target compound. libretexts.org The development of specialized phosphine (B1218219) ligands has been crucial for the reaction's success, allowing for the efficient coupling of even primary amines. wikipedia.orgorganic-chemistry.org The process allows for the direct formation of a C-N bond, replacing the bromine atom with a primary or secondary amine. organic-chemistry.org This method is of great significance as it has largely replaced harsher traditional methods for synthesizing aromatic amines. wikipedia.org The reaction is tolerant of various functional groups, though some, like nitro groups, may be incompatible with the strong bases often used. libretexts.org

Heck Reaction

The Heck, or Mizoroki-Heck, reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.org This reaction would allow for the introduction of an alkenyl substituent at the 2-position of the benzoate (B1203000) ring by replacing the bromine atom. The reaction's versatility has been demonstrated on a wide range of aryl bromides and olefins. organic-chemistry.org The selectivity of the Heck reaction can often be controlled to produce the trans isomer of the resulting alkene with high fidelity. organic-chemistry.org Research on ortho-substituted aryl bromides has shown high selectivity in forming linear, rather than branched, products. thieme-connect.de

The table below summarizes typical conditions for these cross-coupling reactions based on findings from related substituted aryl halides.

Table 1: Representative Conditions for Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Catalyst / Ligand | Base | Solvent | Typical Substrates |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd(PPh₃)₄ / SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, Water | Arylboronic acids, Alkenylboronic esters libretexts.org |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP, DPPF, RuPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, THF, Dioxane | Primary amines, Secondary amines, Ammonia (B1221849) equivalents libretexts.orgwikipedia.orgorganic-chemistry.org |

| Heck Reaction | Pd(OAc)₂, Pd/C / PPh₃, P(o-tol)₃ | Et₃N, NaHCO₃, K₂CO₃ | DMF, Acetonitrile, Water | Acrylates, Styrenes, Allylic alcohols organic-chemistry.orgthieme-connect.de |

Organocatalysis and Photocatalysis in Aromatic Functionalization

Beyond traditional cross-coupling at the carbon-bromine bond, newer strategies involving organocatalysis and photocatalysis offer alternative pathways for functionalizing the aromatic ring, often by activating inert C–H bonds. rsc.orgbohrium.comtsijournals.com

Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, providing a metal-free alternative to traditional catalysis. nih.gov In the context of aromatic functionalization, organocatalysis has shown promise in controlling the site-selectivity of reactions on arenes. researchgate.net For a molecule like Methyl 2-bromo-6-fluoro-4-methoxybenzoate, an organocatalyst could potentially direct the addition of nucleophiles to one of the vacant C-H positions on the ring, a transformation that is challenging to achieve with conventional methods. researchgate.netrsc.org While the application of organocatalysis to the direct functionalization of inactive arene C-H bonds is still an emerging field, it represents a powerful strategy for accessing novel chemical space. bohrium.comresearchgate.net

Photocatalysis

Photocatalysis uses light to drive chemical reactions, often under very mild conditions. rsc.org Photoredox catalysis, in particular, has emerged as a powerful tool for C–H functionalization. rsc.orgrsc.org This approach could enable the direct amination or hydroxylation of the benzene ring of Methyl 2-bromo-6-fluoro-4-methoxybenzoate without requiring a pre-installed leaving group. acs.orgnih.gov For example, a dual catalyst system combining a photocatalyst with a cobalt co-catalyst has been used to aminate benzene directly using ammonia under mild conditions with light, producing hydrogen gas as the only byproduct. acs.orgacs.org Such methods are highly atom-economical and align with the principles of green chemistry.

Principles of Green Chemistry Applied to Synthetic Route Design and Process Efficiency

The synthesis of fine chemicals and active pharmaceutical ingredients (APIs) is increasingly guided by the principles of green chemistry, which aim to minimize environmental impact and enhance safety and efficiency. jocpr.compda.org The design of a synthetic route for Methyl 2-bromo-6-fluoro-4-methoxybenzoate can be significantly improved by applying these principles. blazingprojects.comacs.org

The twelve principles of green chemistry provide a framework for creating more sustainable chemical processes. pharmafeatures.cominstituteofsustainabilitystudies.com Key considerations include maximizing atom economy, using catalytic reagents instead of stoichiometric ones, employing safer solvents, and reducing energy consumption. instituteofsustainabilitystudies.comsyrris.com

Applying these principles to the synthesis of a molecule like Methyl 2-bromo-6-fluoro-4-methoxybenzoate involves:

Prevention of Waste: Designing synthetic routes that generate minimal byproducts. instituteofsustainabilitystudies.com

Atom Economy: Maximizing the incorporation of all starting materials into the final product. pharmafeatures.cominstituteofsustainabilitystudies.com Multicomponent reactions are a prime example of this principle in action. pharmafeatures.com

Use of Catalysis: As discussed in section 2.4.1, catalytic methods are inherently greener than stoichiometric reactions because they reduce waste and often operate under milder conditions. instituteofsustainabilitystudies.commoderndynamics.in Biocatalysis, using enzymes, offers an even more sustainable alternative, often proceeding with high selectivity in aqueous media. mdpi.com

Safer Solvents and Auxiliaries: Reducing the reliance on hazardous organic solvents by using alternatives like water, bio-based solvents, or solvent-free conditions. pharmafeatures.commdpi.com

Energy Efficiency: Employing methods like flow chemistry, which can lead to faster reactions, better temperature control, and reduced energy consumption compared to traditional batch processing. jocpr.comsyrris.com

Use of Renewable Feedstocks: Sourcing starting materials from renewable biological sources rather than depleting petrochemicals. instituteofsustainabilitystudies.commoderndynamics.in

Reduce Derivatives: Avoiding the use of protecting groups where possible to shorten the synthesis and reduce waste. instituteofsustainabilitystudies.com

The table below outlines how specific green chemistry principles can be applied to enhance the synthesis process.

Table 2: Application of Green Chemistry Principles to Synthetic Design

| Principle | Application in Synthesis | Benefit |

|---|---|---|

| 1. Prevent Waste | Optimize reaction yields and selectivity; choose routes with fewer steps. instituteofsustainabilitystudies.com | Reduces disposal costs and environmental burden. |

| 2. Atom Economy | Utilize addition reactions or multicomponent reactions. pharmafeatures.cominstituteofsustainabilitystudies.com | Maximizes material efficiency, minimizes waste. |

| 9. Catalysis | Employ metal-catalysis, organocatalysis, or biocatalysis. instituteofsustainabilitystudies.commdpi.com | Lowers activation energy, reduces reagent use, enables new transformations. |

| 5. Safer Solvents | Replace hazardous solvents (e.g., chlorinated hydrocarbons) with water, ethanol, or ionic liquids. pharmafeatures.commdpi.com | Improves worker safety and reduces environmental pollution. |

| 6. Design for Energy Efficiency | Use continuous flow reactors; conduct reactions at ambient temperature and pressure. syrris.com | Lowers operational costs and carbon footprint. |

| 7. Use of Renewable Feedstocks | Derive starting materials from biomass instead of petroleum. instituteofsustainabilitystudies.com | Promotes a sustainable chemical industry. |

By integrating these principles from the outset of synthetic route design, the production of Methyl 2-bromo-6-fluoro-4-methoxybenzoate and other complex molecules can become more economically viable, safer, and environmentally sustainable. pda.orgnih.gov

Advanced Spectroscopic Characterization for Structural Elucidation of Methyl 2 Bromo 6 Fluoro 4 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise structure of Methyl 2-bromo-6-fluoro-4-methoxybenzoate, providing detailed information about the proton, carbon, and fluorine nuclei within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Detailed Proton Environment Analysis

The ¹H NMR spectrum of Methyl 2-bromo-6-fluoro-4-methoxybenzoate is predicted to exhibit distinct signals corresponding to the aromatic and methyl protons. The aromatic region would likely show two doublets. The proton at the C3 position is expected to appear as a doublet due to coupling with the fluorine atom at C6. The proton at the C5 position would also appear as a doublet, coupling with the same fluorine atom. The chemical shifts of these protons are influenced by the surrounding electron-withdrawing (bromo, fluoro, and ester groups) and electron-donating (methoxy group) substituents.

Additionally, two singlets are anticipated in the upfield region of the spectrum. One singlet corresponds to the three protons of the methoxy (B1213986) group (-OCH₃) attached to the aromatic ring, while the other corresponds to the three protons of the methyl ester group (-COOCH₃). The integration of these signals would confirm the presence of two and three protons for the aromatic and methyl groups, respectively.

| Predicted ¹H NMR Data |

| Proton |

| H-3 |

| H-5 |

| -OCH₃ |

| -COOCH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Elucidation of the Carbon Skeleton

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For Methyl 2-bromo-6-fluoro-4-methoxybenzoate, nine distinct carbon signals are expected. The carbonyl carbon of the ester group is predicted to appear in the downfield region, typically around 165-170 ppm. The aromatic carbons will exhibit a range of chemical shifts determined by the attached substituents. The carbon bearing the fluorine atom (C6) will show a large one-bond C-F coupling constant, appearing as a doublet. The other aromatic carbons will also be influenced by the bromo, methoxy, and ester groups. The carbons of the two methyl groups (-OCH₃ and -COOCH₃) will appear in the upfield region of the spectrum.

| Predicted ¹³C NMR Data |

| Carbon |

| C=O |

| C-4 |

| C-6 |

| C-2 |

| C-1 |

| C-5 |

| C-3 |

| -OCH₃ |

| -COOCH₃ |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Specific Fluorine Environments

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a powerful tool for structural confirmation. wikipedia.org The spectrum for Methyl 2-bromo-6-fluoro-4-methoxybenzoate is expected to show a single resonance for the fluorine atom at the C6 position. This signal's chemical shift will be characteristic of a fluorine atom attached to an aromatic ring with adjacent bromo and methoxy substituents. The signal will likely appear as a doublet of doublets due to coupling with the two aromatic protons at C3 and C5. The magnitude of the fluorine-proton coupling constants provides further structural information. For instance, a larger coupling constant is expected for the ortho-proton (H-5) compared to the meta-proton (H-3).

| Predicted ¹⁹F NMR Data |

| Fluorine |

| F-6 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Long-Range Interactions

To definitively assign all proton and carbon signals and establish the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. A cross-peak between the signals of H-3 and H-5 would not be expected as they are not directly coupled but are both coupled to the fluorine atom.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would show cross-peaks between H-3 and C-3, H-5 and C-5, the methoxy protons and the methoxy carbon, and the methyl ester protons and the methyl ester carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

The methyl ester protons to the carbonyl carbon (C=O) and C-1.

The methoxy protons to C-4.

H-3 to C-1, C-2, C-4, and C-5.

H-5 to C-1, C-3, C-4, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. NOESY would show correlations between the methoxy protons and H-3 and H-5, and between the methyl ester protons and H-3, confirming their spatial proximity.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of Methyl 2-bromo-6-fluoro-4-methoxybenzoate. miamioh.edu The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 molecular ion peak cluster, providing a clear indicator of a bromine-containing compound. miamioh.edu

The fragmentation pattern in the mass spectrum would further corroborate the structure. libretexts.org Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (-OCH₃) from the ester, leading to a prominent acylium ion. libretexts.org Other expected fragments could arise from the loss of the methyl group from the methoxy ether, or the loss of a bromine radical.

| Predicted HRMS Fragmentation Data |

| m/z |

| [M]⁺ and [M+2]⁺ |

| [M - 31]⁺ and [M+2 - 31]⁺ |

| [M - 15]⁺ and [M+2 - 15]⁺ |

| [M - 79/81]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrational Analysis

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, which are characteristic of the functional groups present.

The IR spectrum of Methyl 2-bromo-6-fluoro-4-methoxybenzoate is expected to show a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would also be prominent. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-F and C-Br stretching vibrations would appear in the fingerprint region at lower wavenumbers. nist.gov

The Raman spectrum would also exhibit characteristic bands. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the substituents on the benzene (B151609) ring can also provide valuable structural information.

Electronic Absorption Spectroscopy (UV-Vis) for Delving into Conjugation Systems and Electronic Transitions.

Detailed research findings, including absorption maxima (λmax), molar absorptivity (ε), and analysis of the π → π* and n → π* transitions related to the benzene ring and its substituents (bromo, fluoro, methoxy, and methyl ester groups) for Methyl 2-bromo-6-fluoro-4-methoxybenzoate are not available.

X-ray Diffraction Analysis for Unambiguous Solid-State Structural Conformation.

Crystallographic data from single-crystal X-ray diffraction, which would provide definitive information on the compound's solid-state structure—including its crystal system, space group, unit cell parameters, and precise intramolecular bond lengths and angles—has not been reported for Methyl 2-bromo-6-fluoro-4-methoxybenzoate.

Computational and Theoretical Chemistry Studies of Methyl 2 Bromo 6 Fluoro 4 Methoxybenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic and Geometric Properties

Quantum chemical calculations are fundamental in modern chemistry for predicting the properties of molecules. Density Functional Theory (DFT) is a widely used method that can provide valuable insights into the electronic and geometric characteristics of a compound like Methyl 2-bromo-6-fluoro-4-methoxybenzoate. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set to approximate the distribution of electrons in the molecule. While general methodologies for such calculations are well-established, specific studies applying them to Methyl 2-bromo-6-fluoro-4-methoxybenzoate are not readily found in the public domain.

Optimized Molecular Geometries and Conformational Landscape Analysis

A crucial first step in computational analysis is the determination of the molecule's most stable three-dimensional structure, known as the optimized molecular geometry. This involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. For a flexible molecule like Methyl 2-bromo-6-fluoro-4-methoxybenzoate, which has rotatable bonds in its methoxy (B1213986) and ester groups, a conformational landscape analysis would be necessary. This analysis identifies various stable conformers and their relative energies.

Despite the importance of this data, specific optimized geometric parameters and a conformational analysis for Methyl 2-bromo-6-fluoro-4-methoxybenzoate are not available in published research. A hypothetical data table for such an analysis would typically include the following:

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | Data not available | ||

| C-F | Data not available | ||

| C-O (methoxy) | Data not available | ||

| C=O (ester) | Data not available | ||

| C-O-C (ester) | Data not available | ||

| C-C-Br | Data not available | ||

| O-C-C-C | Data not available |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Understanding the electronic structure of a molecule is key to predicting its reactivity. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Specific HOMO, LUMO, and energy gap values from DFT calculations for Methyl 2-bromo-6-fluoro-4-methoxybenzoate have not been reported in the scientific literature. A representative data table for FMO analysis would look as follows:

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) and Validation

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for calculating NMR chemical shifts.

There are no publicly available studies presenting the theoretical prediction and experimental validation of NMR chemical shifts or vibrational frequencies for Methyl 2-bromo-6-fluoro-4-methoxybenzoate. A comparative table would typically be structured as follows:

Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom | Theoretical δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| Aromatic CH | Data not available | Data not available |

| OCH₃ (methoxy) | Data not available | Data not available |

| OCH₃ (ester) | Data not available | Data not available |

| Aromatic C | Data not available | Data not available |

Predicted vs. Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Theoretical (cm⁻¹) | Experimental (cm⁻¹) |

|---|---|---|

| C=O stretch | Data not available | Data not available |

| C-F stretch | Data not available | Data not available |

| C-Br stretch | Data not available | Data not available |

Electrostatic Potential Surface and Charge Distribution Analysis for Intermolecular Interactions

The electrostatic potential (ESP) surface of a molecule illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack, as well as non-covalent interactions. Red regions on an ESP map indicate negative potential (electron-rich areas), while blue regions represent positive potential (electron-poor areas). Analysis of Mulliken or Natural Bond Orbital (NBO) charges provides quantitative values for the charge on each atom.

Visual representations of the ESP surface and detailed charge distribution analyses for Methyl 2-bromo-6-fluoro-4-methoxybenzoate are absent from the available literature.

Reactivity Prediction and Detailed Mechanistic Insights

Theoretical chemistry plays a vital role in understanding how a molecule will behave in a chemical reaction. This involves mapping out potential reaction pathways and identifying the transition states that connect reactants to products.

Theoretical Investigation of Elementary Reaction Pathways and Transition States

For a molecule like Methyl 2-bromo-6-fluoro-4-methoxybenzoate, theoretical studies could investigate various reactions, such as nucleophilic aromatic substitution or hydrolysis of the ester group. These studies would calculate the energy profiles of the reactions, including the activation energies associated with the transition states. This information is critical for understanding reaction kinetics and predicting the feasibility of a particular transformation.

No theoretical investigations into the elementary reaction pathways or transition states involving Methyl 2-bromo-6-fluoro-4-methoxybenzoate have been found in the public domain.

Analysis of Inductive and Resonance Effects of Halogen and Methoxy Substituents on Aromatic Reactivity

The reactivity of an aromatic ring is profoundly influenced by the interplay of inductive and resonance effects of its substituents. In Methyl 2-bromo-6-fluoro-4-methoxybenzoate, the benzene (B151609) ring is substituted with two halogen atoms (bromine and fluorine), a methoxy group (-OCH3), and a methyl ester group (-COOCH3).

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms.

Fluorine and Bromine: Both fluorine and bromine are highly electronegative atoms. Therefore, they exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring. Fluorine is more electronegative than bromine, so its -I effect is stronger. libretexts.org

Methoxy Group (-OCH3): The oxygen atom in the methoxy group is also electronegative, leading to an electron-withdrawing inductive effect (-I). youtube.com

Methyl Ester Group (-COOCH3): The carbonyl group (C=O) within the methyl ester is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This group deactivates the ring through a negative inductive effect.

Resonance Effect (+R or -R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.

Methyl Ester Group (-COOCH3): The carbonyl group can withdraw π-electron density from the ring through resonance (-R effect), further deactivating the ring.

Illustrative Data Table of Substituent Effects (General)

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

| -F | Strong -I (withdrawing) | Weak +R (donating) | Deactivating, Ortho-para directing |

| -Br | Strong -I (withdrawing) | Weak +R (donating) | Deactivating, Ortho-para directing |

| -OCH3 | Weak -I (withdrawing) | Strong +R (donating) | Activating, Ortho-para directing |

| -COOCH3 | Strong -I (withdrawing) | Strong -R (withdrawing) | Deactivating, Meta directing |

This table presents generalized effects. The actual effects in Methyl 2-bromo-6-fluoro-4-methoxybenzoate would be a composite of these and would require specific computational analysis.

Prediction of Regioselectivity and Stereoselectivity in Complex Chemical Transformations

The regioselectivity of chemical reactions involving Methyl 2-bromo-6-fluoro-4-methoxybenzoate would be dictated by the directing effects of its substituents. In electrophilic aromatic substitution, for instance, the positions of attack by an incoming electrophile are determined by the ability of the substituents to stabilize the resulting carbocation intermediate (the arenium ion).

Directing Effects:

The methoxy group is a strong ortho-para director due to its powerful +R effect, which stabilizes the positive charge at the ortho and para positions.

The fluorine and bromine atoms are also ortho-para directors, as their +R effect, although weaker than their -I effect, can still stabilize the ortho and para intermediates. libretexts.org

The methyl ester group is a meta director because it withdraws electron density from the ortho and para positions, making the meta position relatively less deactivated.

In Methyl 2-bromo-6-fluoro-4-methoxybenzoate, the positions ortho and para to the activating methoxy group are positions 3 and 5. Position 3 is flanked by a bromine atom, and position 5 is flanked by a fluorine atom. The positions ortho to the halogens are already substituted. Therefore, electrophilic attack would likely be directed to the positions influenced by the methoxy group, but sterically hindered by the adjacent halogens. Computational methods like Density Functional Theory (DFT) would be essential to accurately predict the most favorable site of reaction by calculating the energies of the possible intermediates. rsc.orgresearchgate.net

Stereoselectivity would be a consideration in reactions involving the formation of new chiral centers, for example, in asymmetric synthesis utilizing this compound as a starting material. Predicting stereoselectivity would require detailed computational modeling of the transition states of the reaction, taking into account the steric and electronic influences of the substituents on the approach of the reagents.

Evaluation of Non-Linear Optical (NLO) Properties through Computational Methods

Non-linear optical (NLO) materials have applications in technologies like optical data storage and telecommunications. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its molecular polarizability (α) and hyperpolarizability (β and γ).

Computational chemistry, particularly DFT and time-dependent DFT (TD-DFT), provides powerful tools to predict the NLO properties of molecules. nih.govresearchgate.net For a molecule to exhibit significant NLO properties, it often requires a combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system, leading to a large change in dipole moment upon electronic excitation.

In Methyl 2-bromo-6-fluoro-4-methoxybenzoate, the presence of both electron-donating (methoxy) and electron-withdrawing (halogens, methyl ester) groups on the benzene ring could potentially give rise to NLO properties. The intramolecular charge transfer (ICT) between these groups through the aromatic π-system is a key factor.

Computational evaluation of the NLO properties of this specific compound would involve:

Geometry Optimization: Obtaining the most stable molecular structure using methods like DFT.

Calculation of Polarizability and Hyperpolarizability: Using the optimized geometry to calculate the static and dynamic polarizability and hyperpolarizability tensors.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an important indicator of NLO activity. A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability.

Hypothetical Data Table for NLO Property Prediction

| Computational Parameter | Predicted Value (Arbitrary Units) | Significance for NLO Properties |

| Dipole Moment (μ) | Moderate | A non-zero value is necessary for second-order NLO effects. |

| Average Polarizability (α) | Moderate | Relates to the linear optical response. |

| First Hyperpolarizability (β) | Low to Moderate | Quantifies the second-order NLO response. |

| HOMO-LUMO Energy Gap | Relatively Large | A smaller gap would suggest a stronger NLO response. |

Disclaimer: The values in this table are purely illustrative and hypothetical. Accurate determination of the NLO properties of Methyl 2-bromo-6-fluoro-4-methoxybenzoate requires specific and rigorous computational calculations which are not currently available in the public domain.

Chemical Reactivity and Derivatization Pathways of Methyl 2 Bromo 6 Fluoro 4 Methoxybenzoate

Transformations Involving the Ester Moiety

The methyl ester group is a key site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, alternative esters, and alcohols.

Hydrolysis and Saponification to Benzoic Acid Derivatives

The hydrolysis of the methyl ester in methyl 2-bromo-6-fluoro-4-methoxybenzoate to its corresponding carboxylic acid, 2-bromo-6-fluoro-4-methoxybenzoic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This typically involves heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. The reaction is reversible and generally requires an excess of water to drive the equilibrium towards the carboxylic acid product.

Base-Mediated Saponification: A more common and often more efficient method is saponification, which involves treating the ester with a strong base like sodium hydroxide (B78521) or potassium hydroxide in a solvent such as methanol (B129727) or ethanol. This reaction is irreversible and produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final benzoic acid derivative.

While specific conditions for the hydrolysis of methyl 2-bromo-6-fluoro-4-methoxybenzoate are not detailed, the synthesis of the related 2-bromo-6-fluorobenzoic acid has been documented, indicating the feasibility of such transformations on this structural framework. nih.govsigmaaldrich.comgoogle.com

Table 1: Illustrative Conditions for Ester Hydrolysis

| Reaction Type | Reagents | Solvent | Temperature | Product |

|---|---|---|---|---|

| Acid Hydrolysis | H₂SO₄ (aq) | Water/Dioxane | Reflux | 2-bromo-6-fluoro-4-methoxybenzoic acid |

Note: This table represents generalized conditions and may require optimization for the specific substrate.

Transesterification Reactions for Alternative Ester Derivatives

Transesterification allows for the conversion of the methyl ester into other ester forms, which can be useful for altering the physical or chemical properties of the molecule. This reaction is typically catalyzed by either an acid or a base.

In a typical acid-catalyzed transesterification, the methyl ester is reacted with an excess of another alcohol (e.g., ethanol, isopropanol) in the presence of a catalytic amount of a strong acid. The equilibrium is driven towards the new ester by using the desired alcohol as the solvent.

Base-catalyzed transesterification is also possible, often using the sodium or potassium alkoxide of the desired alcohol. This method is generally faster but can be complicated by competing saponification if water is present.

Reduction to Alcohol Derivatives

The methyl ester group can be reduced to a primary alcohol, yielding (2-bromo-6-fluoro-4-methoxyphenyl)methanol. Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at reduced temperatures.

Alternatively, other reducing agents like sodium borohydride (B1222165) in combination with a Lewis acid or diisobutylaluminium hydride (DIBAL-H) can also be employed, sometimes offering greater selectivity.

Reactions Involving Halogen Substituents on the Aromatic Ring

The bromine and fluorine atoms on the aromatic ring provide sites for further functionalization through substitution or metal-mediated reactions.

Nucleophilic Aromatic Substitution (SNAr) of Fluorine and Bromine Atoms

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule, particularly involving the fluorine atom. The reactivity of aryl halides in SNAr reactions is enhanced by the presence of electron-withdrawing groups. In methyl 2-bromo-6-fluoro-4-methoxybenzoate, both the ester group and the fluorine atom itself activate the ring towards nucleophilic attack.

The fluorine atom, being ortho to the ester group, is particularly activated and is generally a better leaving group than bromine in SNAr reactions. nih.gov Therefore, reaction with strong nucleophiles such as alkoxides, thiolates, or amines would be expected to preferentially displace the fluorine atom. researchgate.netebyu.edu.trlibretexts.org The bromine atom is less likely to be substituted via an SNAr mechanism under typical conditions.

Table 2: Predicted Regioselectivity in SNAr Reactions

| Nucleophile | Expected Primary Product |

|---|---|

| Sodium Methoxide (NaOMe) | Methyl 2-bromo-6-dimethoxy-4-methoxybenzoate |

| Sodium Thiophenoxide (NaSPh) | Methyl 2-bromo-6-(phenylthio)-4-methoxybenzoate |

Note: This table is based on predicted reactivity and has not been confirmed by specific experimental data for the title compound.

Metal-Halogen Exchange Reactions for Organometallic Intermediates

Metal-halogen exchange is a powerful method for converting aryl halides into organometallic reagents, which can then be reacted with a wide range of electrophiles. wikipedia.org In the case of methyl 2-bromo-6-fluoro-4-methoxybenzoate, the bromine atom is significantly more susceptible to this reaction than the fluorine atom. princeton.edu

Reaction with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (typically -78 °C or lower) in an inert solvent like THF, would be expected to selectively replace the bromine atom with lithium. tcnj.edulookchem.com This would generate a highly reactive aryllithium intermediate. This intermediate can then be trapped with various electrophiles to introduce new functional groups at the 2-position.

Alternatively, Grignard reagents can be formed, although this may require more forcing conditions or the use of activated magnesium. nih.govyoutube.com The resulting organometallic species are valuable intermediates in cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, which are commonly used to form new carbon-carbon or carbon-nitrogen bonds. myskinrecipes.com

Table 3: Potential Products from Metal-Halogen Exchange and Subsequent Quenching

| Reagent 1 | Reagent 2 (Electrophile) | Potential Product |

|---|---|---|

| n-BuLi | CO₂ | 6-fluoro-4-methoxy-2-(methoxycarbonyl)benzoic acid |

| n-BuLi | DMF | 2-formyl-6-fluoro-4-methoxybenzoic acid methyl ester |

Note: This table illustrates potential synthetic applications of the aryllithium intermediate derived from the title compound.

Modifications of the Aromatic Ring System.

The introduction of additional substituents onto the aromatic ring of Methyl 2-bromo-6-fluoro-4-methoxybenzoate via electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing groups. The methoxy (B1213986) group (-OCH₃) is a strong activating group and is ortho, para-directing. The bromine (-Br) and fluorine (-F) atoms are deactivating groups but are also ortho, para-directing. The methyl carboxylate group (-COOCH₃) is a deactivating group and is meta-directing.

Considering the positions on the ring, the C5 position is the most likely site for electrophilic attack. This is due to the powerful ortho, para-directing effect of the methoxy group at C4, which strongly activates the adjacent C3 and C5 positions. The C3 position is already substituted with a fluorine atom. Therefore, electrophiles are predicted to preferentially substitute at the C5 position.

Nitration: Treatment of Methyl 2-bromo-6-fluoro-4-methoxybenzoate with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, is expected to yield primarily Methyl 2-bromo-6-fluoro-4-methoxy-5-nitrobenzoate.

Sulfonation: Similarly, sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) would likely result in the formation of Methyl 2-bromo-6-fluoro-4-methoxy-5-(sulfo)benzoate. chemspider.com

The regioselectivity is summarized in the table below, based on established principles of electrophilic aromatic substitution.

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | Methyl 2-bromo-6-fluoro-4-methoxy-5-nitrobenzoate |

| Sulfonation | H₂SO₄, SO₃ | Methyl 2-bromo-6-fluoro-4-methoxy-5-sulfonic acid |

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgrsc.orgnih.gov This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. In Methyl 2-bromo-6-fluoro-4-methoxybenzoate, both the methoxy and the ester groups could potentially act as DMGs. However, the methoxy group is generally a more effective DMG than an ester.

The methoxy group at C4 would direct metalation to the C3 or C5 positions. The C3 position is already substituted with fluorine. Therefore, deprotonation would be expected to occur at the C5 position. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups at this position.

However, the presence of the bromine atom introduces a competing pathway: lithium-halogen exchange. This process can be faster than deprotonation, especially at higher temperatures. To favor DoM, the reaction is typically carried out at low temperatures (e.g., -78 °C) with a strong, non-nucleophilic base like lithium diisopropylamide (LDA).

A plausible DoM strategy would involve treating Methyl 2-bromo-6-fluoro-4-methoxybenzoate with LDA at low temperature, followed by the addition of an electrophile.

| Electrophile | Reagent | Functional Group Introduced at C5 |

| Aldehyde | RCHO | -CH(OH)R |

| Ketone | RCOR' | -C(OH)RR' |

| Carbon dioxide | CO₂ | -COOH |

| Iodine | I₂ | -I |

| Chlorotrimethylsilane | Me₃SiCl | -SiMe₃ |

This table provides representative examples of functional groups that could be introduced via a Directed Ortho Metalation strategy. The feasibility and yields of these reactions would require experimental validation.

Advanced Coupling Reactions for Constructing Molecular Complexity.

The bromine atom at the C2 position of Methyl 2-bromo-6-fluoro-4-methoxybenzoate serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org

C-C Coupling (Suzuki-Miyaura Reaction): The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. researchgate.netnih.govnih.gov Methyl 2-bromo-6-fluoro-4-methoxybenzoate can be coupled with a variety of aryl- or vinylboronic acids or their esters to generate biaryl or styrenyl derivatives, respectively.

C-N Coupling (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine, catalyzed by a palladium complex. chemspider.comnih.govnih.govpreprints.org This reaction can be used to introduce primary or secondary amine functionalities at the C2 position of the starting material.

C-O Coupling: Palladium-catalyzed C-O coupling reactions can be employed to synthesize diaryl ethers from aryl halides and phenols. rsc.org

C-S Coupling (Thiolation): The formation of aryl thioethers can be achieved through the palladium-catalyzed coupling of aryl halides with thiols. amazonaws.comnih.gov

The following table summarizes potential cross-coupling reactions of Methyl 2-bromo-6-fluoro-4-methoxybenzoate.

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-6-fluoro-4-methoxybenzoate |

| Buchwald-Hartwig | Primary amine (R-NH₂) | Pd₂(dba)₃, BINAP, NaOt-Bu | Methyl 2-(alkylamino)-6-fluoro-4-methoxybenzoate |

| Buchwald-Hartwig | Secondary amine (R₂NH) | Pd₂(dba)₃, XPhos, K₃PO₄ | Methyl 2-(dialkylamino)-6-fluoro-4-methoxybenzoate |

| C-O Coupling | Phenol (B47542) (Ar-OH) | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | Methyl 2-phenoxy-6-fluoro-4-methoxybenzoate |

| Thiolation | Thiol (R-SH) | Pd₂(dba)₃, Xantphos, i-Pr₂NEt | Methyl 2-(alkylthio)-6-fluoro-4-methoxybenzoate |

This table illustrates the potential applications of palladium-catalyzed cross-coupling reactions with Methyl 2-bromo-6-fluoro-4-methoxybenzoate, based on established methodologies. Specific reaction conditions and yields would need to be determined experimentally.

Carbon-hydrogen (C-H) activation is an emerging field in organic synthesis that allows for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. amazonaws.com

For Methyl 2-bromo-6-fluoro-4-methoxybenzoate, the most likely positions for C-H activation would be the C3 and C5 positions, which are not substituted with hydrogen. The remaining C-H bond is at the C5 position. Transition metal catalysts, such as those based on rhodium or palladium, could potentially be used to functionalize this position.

The directing groups present on the ring could influence the regioselectivity of C-H activation. For instance, the ester group could direct a palladium catalyst to the ortho C-H bond at the C5 position. However, competition from the bromo and fluoro substituents, as well as the methoxy group, could lead to a mixture of products or require carefully optimized conditions to achieve selectivity.

Research in this area for this specific substrate is not extensively documented in the searched literature, and thus, the application of C-H activation would be a novel area of investigation. Potential transformations could include direct arylation, alkenylation, or amination at the C5 position.

Role of Methyl 2 Bromo 6 Fluoro 4 Methoxybenzoate As a Synthetic Building Block and Intermediate

Design and Synthesis of Complex Organic Molecules with Tailored Structures

The strategic placement of reactive sites on the aromatic ring of Methyl 2-bromo-6-fluoro-4-methoxybenzoate makes it a versatile tool for chemists. The bromine atom, for instance, is particularly useful in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig couplings. myskinrecipes.com These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of intricate molecular architectures. myskinrecipes.coma2bchem.com

The presence of both a fluorine atom and a methoxy (B1213986) group influences the electronic properties of the benzene (B151609) ring, which can in turn affect the reactivity of the molecule and the properties of the final product. a2bchem.com This allows for the precise tuning of molecular characteristics, which is crucial in fields like medicinal chemistry, where the biological activity of a compound is highly dependent on its structure. For example, similar substituted benzoate (B1203000) esters are used as building blocks in the synthesis of pharmaceuticals and agrochemicals. a2bchem.com The unique combination of substituents in Methyl 2-bromo-6-fluoro-4-methoxybenzoate allows chemists to access novel chemical space and create compounds with potentially enhanced properties. a2bchem.com

Precursor in the Development of Functional Materials

The applications of Methyl 2-bromo-6-fluoro-4-methoxybenzoate and its analogues extend beyond pharmaceuticals and into the realm of materials science. myskinrecipes.com These types of compounds are utilized in the synthesis of advanced organic materials. myskinrecipes.com The rigid aromatic core and the potential for modification through its functional groups make it a candidate for the development of materials such as liquid crystals and polymers. myskinrecipes.com

The specific arrangement of the bromo, fluoro, and methoxy groups can influence the intermolecular interactions and packing of the molecules in the solid state. This is a key factor in determining the properties of materials like liquid crystals, where the alignment of molecules is critical. By incorporating this building block into larger polymeric structures, it is possible to create materials with specific thermal, optical, or electronic properties.

Contribution to the Development of Novel Reaction Methodologies

The distinct reactivity of Methyl 2-bromo-6-fluoro-4-methoxybenzoate, stemming from its unique substitution pattern, makes it a useful substrate for developing and exploring new chemical reactions. a2bchem.com The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group, along with the sterically demanding bromine atom, can lead to unusual reactivity and selectivity in chemical transformations.

Chemists can use this molecule to test the limits and expand the scope of existing reactions. For example, the presence of multiple different halogens could allow for selective reactions at one site over another. Furthermore, the electronic nature of the aromatic ring can be exploited to facilitate or direct certain types of reactions, leading to the discovery of new synthetic methods. Research on related fluorinated and brominated benzoic acid derivatives contributes to the broader understanding of reaction mechanisms and the development of more efficient and selective synthetic tools. rsc.orggoogle.com

Conclusion and Future Research Directions

Summary of the Current Research Landscape and Key Findings for Methyl 2-bromo-6-fluoro-4-methoxybenzoate.

Identification of Existing Knowledge Gaps and Untapped Research Avenues.

The primary knowledge gap is the complete lack of characterization and application data for Methyl 2-bromo-6-fluoro-4-methoxybenzoate. The molecule's unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy (B1213986) group on the benzene (B151609) ring, presents a potentially rich area for chemical exploration that remains entirely untapped.

Key Knowledge Gaps:

Synthetic Pathways: There are no published, optimized, and scalable synthetic routes specifically for Methyl 2-bromo-6-fluoro-4-methoxybenzoate.

Physicochemical Properties: Fundamental data, including but not limited to melting point, boiling point, solubility, and spectral characteristics (NMR, IR, MS), have not been reported.

Reactivity Profile: The chemical behavior of this compound, particularly in key organic reactions such as cross-coupling, nucleophilic substitution, and functional group transformations, is unknown. The interplay between the ortho-bromo and ortho-fluoro substituents with the methoxy group likely imparts unique reactivity that has yet to be explored.

Biological Activity: The potential of Methyl 2-bromo-6-fluoro-4-methoxybenzoate as a scaffold or intermediate in medicinal chemistry is completely unexplored. Its structural motifs are present in various biologically active compounds, yet its own screening data is absent.

Material Science Applications: The utility of this compound as a building block for advanced materials, such as polymers or organic electronics, has not been investigated.

Prospective Research Directions in Synthesis, Reactivity, and Theoretical Studies to Expand its Utility.

To address the existing knowledge gaps and unlock the potential of Methyl 2-bromo-6-fluoro-4-methoxybenzoate, the following research directions are proposed:

Synthesis:

Development of Novel Synthetic Routes: Research should focus on establishing efficient and high-yielding methods for its synthesis. This could involve the selective bromination and fluorination of a suitable 4-methoxybenzoic acid precursor. Exploring various halogenation reagents and optimizing reaction conditions will be crucial.

Process Optimization and Scale-Up: Once a viable synthetic route is established, further research into process optimization and scalability will be necessary to make the compound readily accessible for broader investigation.

Reactivity:

Systematic Reactivity Studies: A thorough investigation of its reactivity in a range of important chemical transformations is warranted. This includes:

Cross-Coupling Reactions: Exploring its utility in Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings to form new carbon-carbon and carbon-heteroatom bonds. The presence of both bromo and fluoro substituents offers potential for selective or sequential couplings.

Nucleophilic Aromatic Substitution (SNAr): Investigating the displacement of the fluorine or bromine atom by various nucleophiles to create a diverse library of derivatives.

Directed Ortho-Metalation (DoM): Studying the potential for the methoxy and ester groups to direct metalation at specific positions on the aromatic ring, enabling further functionalization.

Theoretical Studies:

Computational Modeling: Density Functional Theory (DFT) and other computational methods should be employed to predict the compound's geometric and electronic properties.

Reaction Mechanism and Selectivity Prediction: Theoretical calculations can provide valuable insights into the mechanisms of its potential reactions, helping to predict regioselectivity and stereoselectivity, and guiding experimental design.

In Silico Screening: Computational screening of Methyl 2-bromo-6-fluoro-4-methoxybenzoate and its virtual derivatives against biological targets could help to identify potential therapeutic applications and prioritize synthetic efforts.

By pursuing these research avenues, the scientific community can fill the current void in our understanding of Methyl 2-bromo-6-fluoro-4-methoxybenzoate, transforming it from an unknown entity into a valuable tool for organic synthesis, medicinal chemistry, and material science.

Q & A

Q. Critical Conditions :

- Temperature Control : Bromination and fluorination often require low temperatures (−20°C to 0°C) to suppress side reactions.

- Catalyst Selection : Pd catalysts (e.g., Pd(PPh₃)₄) improve halogen exchange efficiency .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures >95% purity .

Basic: How can researchers confirm the regiochemical placement of bromo, fluoro, and methoxy substituents in Methyl 2-bromo-6-fluoro-4-methoxybenzoate?

Answer:

Regiochemistry is confirmed using:

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Coupling patterns (e.g., meta-fluorine in ¹⁹F NMR at δ ~−110 ppm) and splitting due to adjacent substituents .

- ¹³C NMR : Deshielding effects from electron-withdrawing groups (e.g., C-Br at δ ~120 ppm, C-F at δ ~160 ppm) .

X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., using the WinGX suite for data refinement) .

Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., C₁₀H₉BrFO₃ requires m/z 286.9702) .

Advanced: What strategies mitigate competing side reactions during the introduction of multiple electron-withdrawing groups (e.g., bromo and fluoro) on the aromatic ring?

Answer:

Competing reactions (e.g., over-halogenation or ring deactivation) are addressed by:

Stepwise Functionalization : Introduce methoxy first (activating group), followed by bromine, then fluorine. Methoxy directs electrophiles to ortho/para positions .

Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent undesired substitutions .

Catalytic Systems : Use Pd-mediated cross-coupling for late-stage fluorination to avoid harsh fluorinating agents .

Kinetic Control : Optimize reaction time and temperature to favor mono-substitution (e.g., short reaction times for bromination) .

Advanced: How does the electronic environment of Methyl 2-bromo-6-fluoro-4-methoxybenzoate influence its reactivity in cross-coupling reactions, such as Suzuki-Miyaura?

Answer:

The substituents modulate reactivity as follows:

- Methoxy Group : Electron-donating (+M effect) activates the ring but directs coupling to the bromine site (meta to methoxy).

- Bromo vs. Fluoro : Bromine is a better leaving group than fluorine, making Suzuki-Miyaura coupling feasible at the 2-position.

- Electronic Effects : Electron-withdrawing fluorine and bromine reduce electron density, slowing oxidative addition but enhancing transmetallation efficiency.

Q. Methodological Optimization :

- Use Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1) at 80°C for 12 hours .

- Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 7:3) .

Basic: What analytical techniques are recommended for assessing the purity and stability of Methyl 2-bromo-6-fluoro-4-methoxybenzoate?

Answer:

- HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time compared to standards .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >200°C for aryl esters) .

- Stability Testing : Store under inert atmosphere (N₂) at −20°C to prevent hydrolysis of the ester group .

Advanced: How can computational chemistry aid in predicting the reactivity or spectroscopic properties of Methyl 2-bromo-6-fluoro-4-methoxybenzoate?

Answer:

- DFT Calculations : Predict NMR chemical shifts (GIAO method) and optimize geometry using Gaussian or ORCA .

- Reactivity Modeling : Fukui indices identify electrophilic/nucleophilic sites for functionalization .

- TD-DFT : Simulate UV-Vis spectra to correlate with experimental λmax .

Basic: What are the key safety considerations when handling Methyl 2-bromo-6-fluoro-4-methoxybenzoate in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as halogenated waste .

Advanced: What applications does Methyl 2-bromo-6-fluoro-4-methoxybenzoate have in medicinal chemistry or materials science?

Answer:

- Medicinal Chemistry : Serve as a precursor for kinase inhibitors (bromine for cross-coupling) or PET tracers (¹⁸F analogs) .

- Materials Science : Act as a monomer for liquid crystals (methoxy and fluorine enhance mesogenicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.